molecular formula C18H28N2O B5110816 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine

1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B5110816
M. Wt: 288.4 g/mol
InChI Key: MIWUWBZSRBUWPP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their ability to interact with different biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives.

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials such as amino acids and sulfonium salts. The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperazine rings .

Scientific Research Applications

1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating conditions such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a methoxyphenyl moiety attached to the piperazine ring. This structural arrangement contributes to its distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

1-cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUWBZSRBUWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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